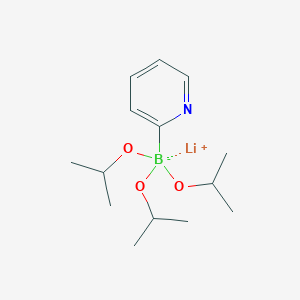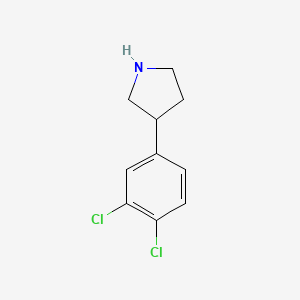
Sodium perfluorovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium perfluorovalerate, also known as sodium perfluoropentanoate, is a fluorinated organic compound belonging to the class of perfluoroalkyl substances (PFAS). It is characterized by its high thermal stability, chemical resistance, and low surface tension. The compound is typically found as a colorless crystalline powder and is known for its strong defatting properties and low surface tension. Its aqueous solutions are alkaline in nature .
Preparation Methods
Sodium perfluorovalerate can be synthesized through several methods:
Reaction with Sodium Hydroxide: Perfluoropentanoic acid is stirred magnetically while 2N aqueous sodium hydroxide is added dropwise until the pH reaches 5.
Reaction with Sodium Carbonate: Perfluoropentanoic acid reacts with sodium carbonate to form this compound.
Reaction with Sodium Bicarbonate: Similarly, perfluoropentanoic acid can react with sodium bicarbonate to produce this compound.
Chemical Reactions Analysis
Sodium perfluorovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are less commonly documented.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions: Sodium hydroxide, sodium carbonate, and sodium bicarbonate are commonly used in reactions involving this compound.
Major Products: The reactions typically yield sodium salts and other fluorinated compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Sodium perfluorovalerate has a wide range of applications in scientific research and industry:
Biology and Medicine: Research into its biological effects is ongoing, particularly concerning its potential impacts on human health and the environment.
Industry: The compound is utilized in electroplating, textiles, paper manufacturing, petrochemicals, and metal surface treatment due to its anti-corrosive properties.
Mechanism of Action
The precise mechanism of action of sodium perfluorovalerate is not fully understood. it is known to interact with various molecular targets and pathways:
Molecular Targets: The compound’s fluorinated structure allows it to interact with lipid membranes and proteins, potentially disrupting normal cellular functions.
Pathways Involved: It may affect pathways related to lipid metabolism and cellular signaling, although further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Sodium perfluorovalerate can be compared with other perfluorinated compounds, such as:
Sodium Perfluorohexanoate: Similar in structure but with a longer carbon chain, leading to different physical and chemical properties.
Sodium Perfluorooctanoate: Known for its use in industrial applications, it has a longer carbon chain and different environmental and health impacts.
Properties
CAS No. |
2706-89-0 |
|---|---|
Molecular Formula |
C5HF9NaO2 |
Molecular Weight |
287.04 g/mol |
IUPAC Name |
sodium;2,2,3,3,4,4,5,5,5-nonafluoropentanoate |
InChI |
InChI=1S/C5HF9O2.Na/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14;/h(H,15,16); |
InChI Key |
ARVFDUCSWBZZQC-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O.[Na] |
Key on ui other cas no. |
2706-89-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604140.png)



![4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1604147.png)





![(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B1604157.png)
![Benzoic acid, 2-[(octadecylamino)carbonyl]-, monosodium salt](/img/structure/B1604158.png)


